Benzyl [2,4'-bipiperidine]-1-carboxylate
Description
Benzyl [2,4'-bipiperidine]-1-carboxylate (CAS: 2177266-82-7) is a bicyclic piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group. Its molecular formula is C18H26N2O2, with a molecular weight of 302.417 g/mol . The compound is structurally characterized by two piperidine rings connected at the 2- and 4-positions, distinguishing it from isomers like Benzyl [4,4'-bipiperidine]-1-carboxylate. It is primarily used as an intermediate in organic synthesis and pharmaceutical research, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors .
Properties
IUPAC Name |
benzyl 2-piperidin-4-ylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c21-18(22-14-15-6-2-1-3-7-15)20-13-5-4-8-17(20)16-9-11-19-12-10-16/h1-3,6-7,16-17,19H,4-5,8-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAPVQPPVREENV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2CCNCC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl [2,4’-bipiperidine]-1-carboxylate typically involves the reaction of benzyl chloride with [2,4’-bipiperidine]-1-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane or ethanol, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of Benzyl [2,4’-bipiperidine]-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Benzyl [2,4’-bipiperidine]-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are used in substitution reactions.
Major Products Formed
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Corresponding amine.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl [2,4’-bipiperidine]-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl [2,4’-bipiperidine]-1-carboxylate involves its interaction with specific molecular targets. The benzyl group can interact with various enzymes and receptors, potentially modulating their activity. The bipiperidine structure may also contribute to the compound’s binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between Benzyl [2,4'-bipiperidine]-1-carboxylate and analogous compounds:
Key Differences and Implications
Functional Groups :
- The chlorosulfonyl group in Benzyl 4-[(chlorosulfonyl)methyl]piperidine-1-carboxylate enhances electrophilicity, making it reactive in nucleophilic substitutions . In contrast, the ethyl ester in Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate improves solubility in organic solvents .
- The fluorophenyl and hydroxyl groups in Benzyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate increase metabolic stability and binding affinity to biological targets like histone deacetylases (HDACs) .
Toxicity and Safety: Benzyl 4-aminopiperidine-1-carboxylate lacks comprehensive toxicological data, necessitating caution in handling . Conversely, Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate is classified as low-risk, though ecological impact data are absent .
Synthetic Utility: The Cbz group in this compound facilitates easy deprotection under mild conditions (e.g., hydrogenolysis), a critical feature in peptide and alkaloid synthesis . tert-Butyl derivatives (e.g., tert-Butyl [4,4'-bipiperidine]-1-carboxylate) offer steric protection, stabilizing intermediates during multi-step syntheses .
Biological Activity
Benzyl [2,4'-bipiperidine]-1-carboxylate is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a bipiperidine moiety linked to a benzyl group and a carboxylate functional group. Its molecular formula is , with a molar mass of approximately 303.43 g/mol. The compound's unique structure contributes to its pharmacological properties, making it a valuable candidate for further research in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly chemokine receptors. Studies have shown that it acts as a modulator of the CCR3 chemokine receptor, which plays a crucial role in inflammatory responses and conditions such as asthma and rhinitis. The benzyl group may enhance binding affinity, while the bipiperidine structure contributes to the specificity for certain biological targets.
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against Escherichia coli and Bacillus subtilis, suggesting potential applications in treating bacterial infections .
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects due to its ability to modulate chemokine pathways. This property positions it as a candidate for developing treatments for respiratory diseases characterized by inflammation.
3. Anticancer Potential
Recent studies have explored the anticancer potential of this compound. In vitro assays indicated that derivatives of this compound could inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
Table 1: Summary of Biological Activities
| Activity | Target | Effect | Reference |
|---|---|---|---|
| Antimicrobial | Bacterial strains | Inhibition of growth | |
| Anti-inflammatory | CCR3 chemokine receptor | Modulation of inflammation | |
| Anticancer | Cancer cell lines | Reduced proliferation |
Case Study: Chemokine Modulation
In a study focused on the modulation of chemokine receptors, this compound was administered in vitro to human airway epithelial cells. The results indicated a significant reduction in the expression of pro-inflammatory cytokines when treated with the compound, suggesting its potential utility in managing asthma-related inflammation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
